molecular formula C26H21FN4O2 B2649512 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide CAS No. 931329-31-6

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2649512
CAS No.: 931329-31-6
M. Wt: 440.478
InChI Key: KVDJCKCQDKKNAK-UHFFFAOYSA-N
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Description

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a benzyl group, a fluorine atom, and a pyrazoloquinoline core

Preparation Methods

The synthesis of 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the benzyl and fluorine groups. Common reagents used in these reactions include benzyl bromide, fluorinating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The benzyl and fluorine groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Compared to other pyrazoloquinoline derivatives, 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of the benzyl and fluorine groups. Similar compounds include other pyrazoloquinolines with different substituents, such as:

  • 2-{5-benzyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide
  • 2-{5-benzyl-8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2/c1-17-7-10-20(11-8-17)28-24(32)16-31-26(33)22-15-30(14-18-5-3-2-4-6-18)23-12-9-19(27)13-21(23)25(22)29-31/h2-13,15H,14,16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDJCKCQDKKNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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